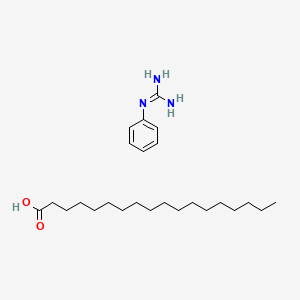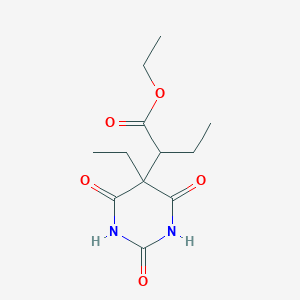
Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate is a chemical compound with the molecular formula C12H18N2O5 and a molecular weight of 270.2817 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar functional groups but without the pyrimidine ring.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: An ester with an aromatic ring instead of a pyrimidine ring
Uniqueness
Ethyl 2-(5-ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)butanoate is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties not found in simpler esters. This makes it valuable in specialized research and industrial applications.
Properties
CAS No. |
5429-30-1 |
|---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 2-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)butanoate |
InChI |
InChI=1S/C12H18N2O5/c1-4-7(8(15)19-6-3)12(5-2)9(16)13-11(18)14-10(12)17/h7H,4-6H2,1-3H3,(H2,13,14,16,17,18) |
InChI Key |
VYXWLHFPMWRMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)C1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


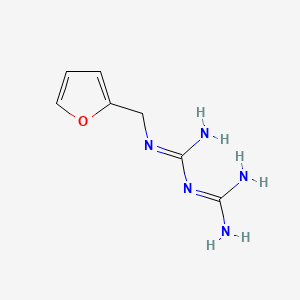
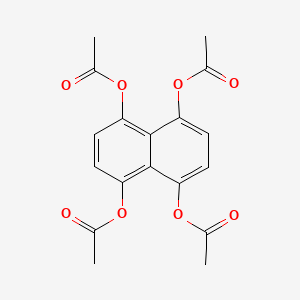
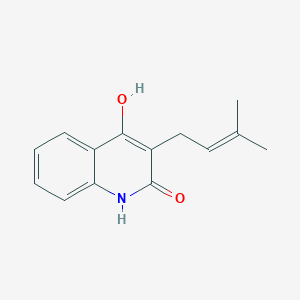
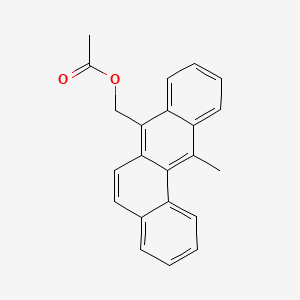

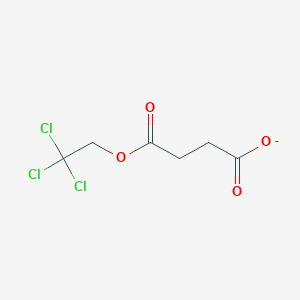
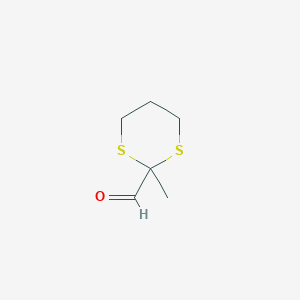
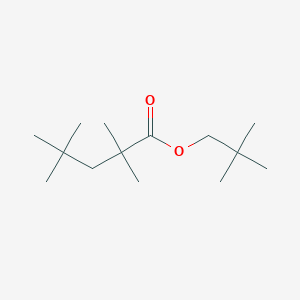

![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)

